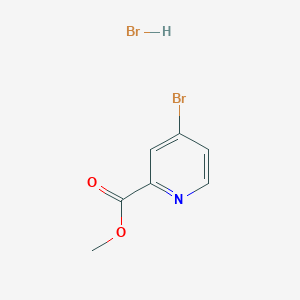

Methyl 4-bromopicolinate hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromopyridine-2-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKLCFKBWUHQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-bromopicolinate and its Prospective Hydrobromide Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the synthesis and characterization of Methyl 4-bromopicolinate. While a synthetic protocol for its hydrobromide salt is proposed based on established chemical principles, specific experimental data for Methyl 4-bromopicolinate hydrobromide, including quantitative characterization, could not be located in the reviewed literature. The characterization data presented herein pertains exclusively to the free base, Methyl 4-bromopicolinate.

Introduction

Methyl 4-bromopicolinate is a key synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromine-substituted pyridine ring and a methyl ester, offers versatile handles for further chemical modifications, such as cross-coupling reactions. This guide details a known synthetic route to Methyl 4-bromopicolinate and provides a summary of its key characterization data. Furthermore, a general, plausible method for the preparation of its hydrobromide salt is outlined for research consideration.

Synthesis of Methyl 4-bromopicolinate

A documented synthesis of Methyl 4-bromopicolinate involves the radical functionalization of a pyridine derivative. The following protocol is adapted from the literature.[1]

Experimental Protocol

Materials:

-

4-Bromopyridine hydrochloride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Methyl pyruvate

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Ice

-

Heptane

-

Ethyl acetate (EtOAc)

-

Triethylamine (TEA)

Procedure:

-

Preparation of the Free Base: 4-Bromopyridine hydrochloride (595 mg, 3.06 mmol) is dissolved in dichloromethane (20 mL). The solution is washed twice with saturated aqueous sodium bicarbonate (2 x 20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the volume is adjusted to 45 mL with additional DCM.[1]

-

Reaction Setup: To the DCM solution, water (3 mL), iron(II) sulfate heptahydrate (8.51 g, 30.6 mmol), and concentrated sulfuric acid (0.95 mL, 9.18 mmol) are added.[1]

-

Radical Initiator Preparation: In a separate flask, methyl pyruvate (4.15 mL, 46 mmol) is treated with 30% aqueous hydrogen peroxide (3.5 mL, 30.6 mmol) at -10 °C.[1]

-

Reaction Execution: The cold solution of methyl pyruvate and hydrogen peroxide is added to the DCM/water mixture under vigorous stirring, maintaining the temperature at -10 °C. The reaction is allowed to proceed for 15 minutes.[1]

-

Work-up and Extraction: The reaction mixture is diluted with ice water (100 mL) and extracted with dichloromethane (4 x 20 mL). The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.[1]

-

Purification: The crude product is purified by column chromatography on silica gel. A gradient elution is performed, starting with 10-40% ethyl acetate in heptane containing 0.5% triethylamine, followed by 0-20% ethyl acetate in heptane with 0.5% triethylamine to yield the pure Methyl 4-bromopicolinate.[1]

Synthesis Workflow

Caption: Synthesis workflow for Methyl 4-bromopicolinate.

Proposed Synthesis of this compound

While a specific protocol for the hydrobromide salt was not found, a general method for the formation of pyridinium hydrobromide salts involves the treatment of the free base with hydrobromic acid.

Proposed Experimental Protocol

Materials:

-

Methyl 4-bromopicolinate

-

Anhydrous diethyl ether (or other suitable non-polar, aprotic solvent)

-

Hydrobromic acid (e.g., 48% in water or HBr gas)

Procedure:

-

Dissolve the purified Methyl 4-bromopicolinate in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid with stirring.

-

If a precipitate forms, continue stirring in the cold for a designated period (e.g., 30 minutes).

-

Collect the precipitate by filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Note: The choice of solvent and the method of HBr addition may require optimization to ensure good yield and purity.

Logical Relationship Diagram

Caption: Formation of the hydrobromide salt.

Characterization of Methyl 4-bromopicolinate

The following tables summarize the available characterization data for the free base, Methyl 4-bromopicolinate.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| Appearance | Solid | [3] |

| CAS Number | 29681-42-3 | [2] |

Spectroscopic Data

| Technique | Data | Reference |

| Mass Spectrometry | m/z 218, 216 ([M+H]⁺) | [1] |

| FTIR Spectroscopy | Data available from Bio-Rad Laboratories, Inc. | [2] |

Note: Detailed NMR data for Methyl 4-bromopicolinate was not explicitly available in the searched literature. For a complete characterization, acquiring ¹H and ¹³C NMR spectra is highly recommended.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-bromopicolinate. While a specific protocol for its hydrobromide salt is not currently documented in the reviewed literature, a plausible synthetic route is proposed. Researchers and drug development professionals can utilize the information herein as a foundational resource for the preparation and handling of this important chemical intermediate. It is strongly advised to conduct thorough characterization of the synthesized hydrobromide salt to confirm its identity and purity before its use in further applications.

References

Methyl 4-bromopicolinate hydrobromide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromopicolinate hydrobromide is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. As a heterocyclic building block, it serves as a valuable starting material and intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of a bromine atom at the 4-position of the pyridine ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The methyl ester at the 2-position offers a site for further chemical modification, such as hydrolysis, amidation, or reduction. The hydrobromide salt form can enhance the compound's stability and solubility in certain solvents, which is often advantageous in a laboratory setting. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, alongside available experimental data.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 4-position and a methyl carboxylate group at the 2-position. The pyridinic nitrogen is protonated and associated with a bromide counter-ion.

Structure:

Caption: Chemical structure of this compound.

Quantitative data for this compound and its corresponding free base, Methyl 4-bromopicolinate, are summarized in the table below for easy comparison. It is important to note that detailed experimental data for the hydrobromide salt is limited in publicly available literature.

| Property | This compound | Methyl 4-bromopicolinate (Free Base) |

| CAS Number | 1951439-82-9[1] | 29681-42-3 |

| Molecular Formula | C7H7Br2NO | C7H6BrNO2 |

| Molecular Weight | 296.95 g/mol | 216.03 g/mol [2] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Experimental Protocols

Synthesis of Methyl 4-bromopicolinate (Free Base)

A potential synthetic route to Methyl 4-bromopicolinate involves the esterification of 4-bromopicolinic acid.

Workflow for the Synthesis of Methyl 4-bromopicolinate:

References

Navigating the Physicochemical Landscape of Methyl 4-bromopicolinate Hydrobromide: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 4-bromopicolinate hydrobromide, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines essential experimental protocols and data presentation formats to ensure robust and reliable physicochemical profiling, a critical step in the drug development pipeline.

While specific experimental data for this compound is not publicly available, this guide furnishes a detailed roadmap for generating and organizing this crucial information. The methodologies described herein are based on established principles of pharmaceutical analysis and regulatory guidelines.

Core Physicochemical Properties: Solubility and Stability

Understanding the solubility and stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

Solubility Profile

The solubility of a compound dictates its dissolution rate and, consequently, its bioavailability. A comprehensive solubility profile in various solvents is essential for developing appropriate formulations and purification strategies.

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | Data not available | Shake-Flask |

| Purified Water | 37 | Data not available | Shake-Flask |

| 0.1 N HCl | 37 | Data not available | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 37 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Shake-Flask |

Stability Profile

Stability testing provides insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This information is critical for determining retest periods, shelf life, and appropriate storage conditions.

Table 2: Stability of this compound under Accelerated Conditions

| Condition | Time (Months) | Appearance | Assay (%) | Degradation Products (%) |

| 40°C / 75% RH | 0 | Initial | Initial | Initial |

| 1 | Data not available | Data not available | Data not available | |

| 3 | Data not available | Data not available | Data not available | |

| 6 | Data not available | Data not available | Data not available | |

| 60°C | 0 | Initial | Initial | Initial |

| 1 | Data not available | Data not available | Data not available | |

| 3 | Data not available | Data not available | Data not available | |

| 6 | Data not available | Data not available | Data not available | |

| Photostability | Time | Appearance | Assay (%) | Degradation Products (%) |

| (ICH Q1B) | Initial | Initial | Initial | Initial |

| Final | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed and standardized experimental protocols are necessary to ensure the generation of high-quality, reproducible data.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Testing: ICH Guidelines

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Protocol:

-

Sample Preparation: Store samples of this compound in containers that mimic the proposed storage and distribution packaging.

-

Storage Conditions: Place the samples in stability chambers maintained at controlled temperature and humidity conditions as specified in ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).

-

Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a stability-indicating analytical method (typically HPLC).

Logical Workflow for Physicochemical Characterization

A systematic approach is crucial for the efficient and comprehensive characterization of a new chemical entity. The following diagram illustrates a logical workflow for the solubility and stability assessment of this compound.

Caption: Workflow for Solubility and Stability Testing.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, picolinate esters, in general, may be susceptible to hydrolysis of the ester linkage, particularly under acidic or basic conditions. Forced degradation studies are essential to identify the potential degradation products and establish the intrinsic stability of the molecule. The following diagram illustrates a hypothetical degradation pathway.

Spectroscopic and Synthetic Profile of Methyl 4-bromopicolinate Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for Methyl 4-bromopicolinate hydrobromide. The information is intended to support research and development activities where this compound is utilized as a synthetic intermediate.

Spectroscopic Data

The following sections detail the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data for Methyl 4-bromopicolinate. It is important to note that while experimental data for the free base is available for some techniques, data for the hydrobromide salt is limited. Therefore, predicted data and characteristic shifts for similar structures are also discussed.

Mass Spectrometry (MS)

Mass spectrometry of Methyl 4-bromopicolinate typically shows a characteristic isotopic pattern for bromine (approximately 1:1 ratio of 79Br and 81Br isotopes). The protonated molecule [M+H]+ is readily observed.

| Ion | m/z (calculated) | m/z (observed) | Relative Abundance |

| [M(79Br)+H]+ | 215.96 | 216 | ~100% |

| [M(81Br)+H]+ | 217.96 | 218 | ~98% |

Table 1: Mass Spectrometry Data for Methyl 4-bromopicolinate.[1]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 4-bromopicolinate exhibits characteristic absorption bands corresponding to its functional groups. For the hydrobromide salt, additional broad absorptions are expected due to the pyridinium N-H bond.

| Functional Group | Wavenumber (cm-1) - Predicted for Free Base | Wavenumber (cm-1) - Expected for Hydrobromide Salt |

| N-H stretch (pyridinium) | - | 3200-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (methyl) | 2950-2850 | 2950-2850 |

| C=O stretch (ester) | ~1725 | ~1730 |

| C=N and C=C stretch (aromatic ring) | 1600-1450 | 1600-1450 |

| C-O stretch (ester) | 1300-1100 | 1300-1100 |

| C-Br stretch | 700-500 | 700-500 |

Table 2: Characteristic IR Absorption Bands for Methyl 4-bromopicolinate and its Hydrobromide Salt.

Note: The IR spectrum for Methyl 4-bromopicolinate is available in the PubChem database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for Methyl 4-bromopicolinate and its hydrobromide salt were not available in the surveyed literature. The following data is predicted based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

1H NMR (Predicted)

For the hydrobromide salt, a downfield shift of the aromatic protons is expected due to the electron-withdrawing effect of the protonated nitrogen. A broad signal for the N-H proton would also be present.

| Proton | Chemical Shift (δ, ppm) - Predicted for Free Base | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) - Predicted for Hydrobromide Salt |

| H6 | ~8.6 | d | ~5.0 | ~8.8 |

| H5 | ~7.8 | dd | ~5.0, 1.5 | ~8.0 |

| H3 | ~8.2 | d | ~1.5 | ~8.4 |

| OCH3 | ~3.9 | s | - | ~4.0 |

| N-H | - | - | - | 10-12 (broad s) |

Table 3: Predicted ¹H NMR Data (in CDCl₃) for Methyl 4-bromopicolinate and its Hydrobromide Salt.

13C NMR (Predicted)

| Carbon | Chemical Shift (δ, ppm) - Predicted for Free Base | Chemical Shift (δ, ppm) - Predicted for Hydrobromide Salt |

| C2 (C=O) | ~165 | ~164 |

| C6 | ~150 | ~148 |

| C5 | ~128 | ~130 |

| C4 | ~130 | ~128 |

| C3 | ~140 | ~142 |

| OCH3 | ~53 | ~54 |

Table 4: Predicted ¹³C NMR Data for Methyl 4-bromopicolinate and its Hydrobromide Salt.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Methyl 4-bromopicolinate and its subsequent conversion to the hydrobromide salt, along with standard protocols for spectroscopic analysis.

Synthesis of Methyl 4-bromopicolinate

This procedure is adapted from known literature methods for the synthesis of similar compounds.[1]

Materials:

-

4-Bromopyridine hydrochloride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Methyl pyruvate

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Triethylamine

Procedure:

-

4-Bromopyridine hydrochloride is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the volume adjusted with DCM.

-

Water, iron(II) sulfate heptahydrate, and concentrated sulfuric acid are added.

-

In a separate flask, methyl pyruvate is treated with hydrogen peroxide at -10 °C.

-

The cooled peroxide mixture is added to the pyridine solution under vigorous stirring, maintaining the temperature at -10 °C.

-

After 15 minutes, the reaction is quenched with ice water and extracted with DCM.

-

The combined organic phases are dried and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (gradient elution with ethyl acetate in heptane containing 0.5% triethylamine) to yield Methyl 4-bromopicolinate.

Preparation of this compound

This is a general procedure for the formation of a hydrobromide salt of a pyridine derivative.

Materials:

-

Methyl 4-bromopicolinate

-

Diethyl ether (anhydrous)

-

Hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid)

Procedure:

-

Dissolve Methyl 4-bromopicolinate in a minimum amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the solution or add a stoichiometric amount of a concentrated HBr solution dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use standard acquisition parameters for ¹H (e.g., 16-32 scans, 30° pulse angle, 1-2 second relaxation delay) and ¹³C (e.g., 1024-4096 scans, broadband proton decoupling).

IR Spectroscopy:

-

Sample Preparation: For the solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Parameters: Typically scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze using an Electrospray Ionization (ESI) mass spectrometer.

-

Parameters: Acquire data in positive ion mode to observe the [M+H]+ ion.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Synthetic workflow for Methyl 4-bromopicolinate and its hydrobromide salt.

References

The Strategic Role of Methyl 4-bromopicolinate Hydrobromide: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Methyl 4-bromopicolinate hydrobromide is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its pyridine core, substituted with both an electron-withdrawing methyl ester and a synthetically tractable bromine atom, makes it an ideal scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its applications, focusing on its role in the synthesis of bioactive molecules, particularly as a key component in the development of novel therapeutics. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in multi-step synthetic sequences.

Physicochemical Properties

Methyl 4-bromopicolinate is a pyridine derivative with the chemical formula C₇H₆BrNO₂.[1][2] It is also known by its IUPAC name, methyl 4-bromopyridine-2-carboxylate.[1][2] The presence of the bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, while the methyl ester at the 2-position can be further modified, for instance, through hydrolysis and amidation.

| Property | Value | Reference |

| CAS Number | 29681-42-3 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Purity | Typically ≥95% | [1] |

Core Application: A Building Block for FimH Antagonists

A primary application of Methyl 4-bromopicolinate lies in the synthesis of FimH antagonists, a promising class of anti-infective agents for the treatment of urinary tract infections (UTIs). UTIs are often caused by uropathogenic Escherichia coli (UPEC), which utilize the FimH adhesin, a lectin on the tip of their type 1 pili, to bind to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells.[3][4][5][6] This adhesion is a critical step for colonization and invasion, leading to infection.[3][5]

FimH antagonists work by a mechanism of competitive inhibition.[3] By mimicking the structure of mannose, these small molecules occupy the mannose-binding pocket of the FimH lectin, thereby preventing the bacteria from adhering to the host's cells.[3][4] This anti-adhesive strategy offers a significant advantage over traditional antibiotics as it does not directly kill the bacteria, thus exerting less selective pressure for the development of resistance.

The following diagram illustrates the mechanism of FimH-mediated bacterial adhesion and its inhibition by antagonists.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists [mdpi.com]

- 6. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Supply of Methyl 4-bromopicolinate Hydrobromide: A Technical Guide for Researchers

For Immediate Release

Commercial Availability and Suppliers

Methyl 4-bromopicolinate (CAS No. 29681-42-3), the free base of the target compound, is commercially available from a variety of chemical suppliers.[1][2][3][4][5][6] It is typically offered for research purposes in purities of 95% or higher.[1] Researchers can inquire with these suppliers for bulk quantities and specific purity requirements.

Table 1: Representative Suppliers of Methyl 4-bromopicolinate (CAS 29681-42-3)

| Supplier | Purity | Additional Information |

| Santa Cruz Biotechnology | 95% | Useful synthetic intermediate.[1] |

| BLD Pharm | --- | Storage under inert atmosphere at 2-8°C recommended.[2] |

| Clearsynth | --- | Available via custom synthesis.[3] |

| DempoChem | Customizable | Offers pilot capacity and customizable purity.[4] |

| Oakwood Chemical | 95% | --- |

| Apollo Scientific | 95% | --- |

Note: "---" indicates data not specified in the search results. It is recommended to contact the suppliers directly for detailed specifications.

At present, Methyl 4-bromopicolinate hydrobromide is not explicitly listed as a stock item by major chemical vendors, and a specific CAS number for this salt has not been identified in the public domain. However, its preparation from the free base is a standard laboratory procedure.

Physicochemical Properties

Table 2: Physicochemical Data for Methyl 4-bromopicolinate (Free Base)

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1][7] |

| CAS Number | 29681-42-3 | [1] |

| Appearance | Yellow solid | [2] |

| Synonyms | Methyl 4-bromopyridine-2-carboxylate; 4-Bromo-2-(methoxycarbonyl)pyridine | [1] |

Synthesis and Experimental Protocols

Methyl 4-bromopicolinate serves as a crucial intermediate in the synthesis of more complex molecules, particularly bipyridine derivatives, which are of significant interest in pharmaceutical development.[8][9][10] The bromine atom at the 4-position of the pyridine ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][11]

Preparation of this compound (Representative Protocol)

While a specific protocol for the hydrobromide salt formation of Methyl 4-bromopicolinate was not found in the literature, a general and reliable method involves the treatment of the free base with hydrobromic acid. A patent for the preparation of a similar compound, 4-(bromoacetyl) pyridine hydrobromide, suggests a straightforward acidic treatment.

Materials:

-

Methyl 4-bromopicolinate (free base)

-

Hydrobromic acid (HBr), 48% aqueous solution or HBr in a suitable organic solvent (e.g., acetic acid)

-

Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

-

Glassware for reaction and filtration

Procedure:

-

Dissolve Methyl 4-bromopicolinate in a minimal amount of a suitable solvent (e.g., ethanol, methanol).

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of hydrobromic acid dropwise with stirring.

-

Stir the reaction mixture at 0-5°C for a predetermined time (e.g., 30-60 minutes) to ensure complete salt formation.

-

If the product does not precipitate directly, add a non-polar solvent like anhydrous diethyl ether to induce precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or excess acid.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Representative Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[12][13][14] In the context of drug discovery, this reaction is frequently employed to synthesize biaryl and heteroaryl compounds. The following is a representative protocol for the Suzuki-Miyaura coupling of Methyl 4-bromopicolinate with a generic arylboronic acid.

Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (or the free base)

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent system (e.g., 1,4-dioxane and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add Methyl 4-bromopicolinate (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-arylpicolinate.

Application in Drug Discovery

Methyl 4-bromopicolinate is a valuable building block in medicinal chemistry due to its utility in constructing complex molecular architectures. The resulting bipyridine and arylated pyridine scaffolds are present in numerous biologically active compounds and approved drugs. The "magic methyl" effect, where the addition of a methyl group can significantly enhance the therapeutic properties of a drug candidate, underscores the importance of having versatile building blocks like methyl picolinates for structure-activity relationship (SAR) studies.[15]

The synthesis of bipyridine derivatives through methods like the Suzuki coupling is crucial for developing novel therapeutics, including STAT1-signaling inhibitors and immunosuppressants.[9][11]

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from commercially available starting materials to the synthesis of a potential drug candidate intermediate.

Caption: Workflow from procurement to a potential drug candidate.

This guide provides a comprehensive starting point for researchers working with Methyl 4-bromopicolinate and its hydrobromide salt. While the hydrobromide form may require in-house preparation, the commercial availability of the free base and the well-established protocols for its use in key synthetic transformations make it a valuable tool in the pursuit of novel therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. 29681-42-3|Methyl 4-bromopicolinate|BLD Pharm [bldpharm.com]

- 3. clearsynth.com [clearsynth.com]

- 4. dempochem.com [dempochem.com]

- 5. Methyl 4-bromopicolinate [oakwoodchemical.com]

- 6. 29681-42-3 Cas No. | Methyl 4-bromopyridine-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 7. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-bromopicolinate Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Methyl 4-bromopicolinate hydrobromide. Given the absence of a specific Safety Data Sheet (SDS) for this particular salt, this document extrapolates critical safety information from the available data for Methyl 4-bromopicolinate and the closely related 4-Bromopyridine hydrobromide. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and minimize potential risks in a laboratory setting.

Hazard Identification and Classification

Table 1: GHS Hazard Classification of Related Compounds

| Compound | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Methyl 4-bromopicolinate | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation |

| 4-Bromopyridine Hydrobromide | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled |

Based on the higher toxicity rating of 4-Bromopyridine hydrobromide, it is prudent to treat this compound as a substance with a high degree of acute toxicity. The hydrobromide salt is also likely to be corrosive or irritating to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, a stringent adherence to appropriate personal protective equipment and engineering controls is mandatory.

Recommended Personal Protective Equipment

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.

-

Hand Protection: Wear nitrile or neoprene gloves that are resistant to pyridine-based compounds.

-

Skin and Body Protection: A lab coat should be worn to protect the skin from accidental splashes.

-

Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control for handling this compound.

-

Safety Showers and Eyewash Stations: These should be readily accessible in the immediate vicinity of where the compound is being handled.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling

-

Avoid the generation of dust when handling the solid material.

-

Use only in a well-ventilated area, preferably a chemical fume hood.[3]

-

Keep away from sources of ignition as pyridine derivatives can be flammable.[3]

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed to prevent moisture absorption and potential degradation.

-

For enhanced stability, particularly for the hydrobromide salt, storage in a refrigerator and under an inert atmosphere is recommended.

-

Store away from incompatible materials such as strong oxidizing agents.[3]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Table 2: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Waste Disposal

Spill Response

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

For larger spills, contain the spill and absorb it with an inert material (e.g., sand, vermiculite) before collecting it for disposal.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

This material may be classified as hazardous waste.

Experimental Protocol: Synthesis of Methyl 4-bromopicolinate

While a detailed experimental protocol for the use of this compound is application-dependent, a general understanding of its synthesis can inform safe handling practices. The following is a summarized synthesis of the free base, Methyl 4-bromopicolinate.[4]

-

Preparation of 4-bromopyridine: 4-bromopyridine hydrochloride is dissolved in dichloromethane (DCM) and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried and filtered.

-

Reaction Setup: The resulting DCM solution of 4-bromopyridine is combined with water, iron(II) sulfate heptahydrate, and concentrated sulfuric acid.

-

Addition of Reagents: In a separate flask, methyl pyruvate is treated with hydrogen peroxide at a low temperature. This mixture is then added to the vigorously stirred DCM/water mixture, maintaining the low temperature.

-

Workup and Extraction: After the reaction is complete, the mixture is diluted with ice water and extracted multiple times with DCM.

-

Purification: The combined organic phases are dried and concentrated. The crude product is then purified by column chromatography to yield Methyl 4-bromopicolinate.

This synthesis involves the use of strong acids, oxidizing agents, and chlorinated solvents, highlighting the importance of conducting such procedures in a fume hood with appropriate PPE.

Visualizing Safe Handling: A Workflow Diagram

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt of the compound to its final disposal.

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide has been compiled from publicly available safety data for structurally related compounds. It is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-bromopicolinate Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate. In the realm of pharmaceutical and materials science, the synthesis of substituted pyridines is of paramount importance, as this motif is a key structural component in numerous biologically active compounds and functional materials.

Methyl 4-bromopicolinate is a valuable building block for introducing a pyridine ring into a target molecule. However, its hydrobromide salt form presents a specific challenge in Suzuki-Miyaura coupling. The acidic proton of the hydrobromide salt must be neutralized by the base in the reaction mixture, in addition to the base required for the catalytic cycle itself. Therefore, careful selection and stoichiometry of the base are critical for a successful transformation. Furthermore, the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium catalyst can influence the reaction outcome.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of Methyl 4-bromopicolinate hydrobromide with various arylboronic acids, offering a robust starting point for researchers in drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 4-bromopicolinate, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The presence of the hydrobromide salt necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the transmetalation step.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 3.0-4.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (3.0-4.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst and ligand (if required) to the flask under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-arylpicolinate.[1]

-

-

Characterization:

-

Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

-

Optimization of Reaction Conditions

The success and yield of the Suzuki-Miyaura coupling of this compound can be highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical conditions and reported yields for similar transformations.

Table 1: Screening of Reaction Parameters

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 80 | 12 | Moderate |

| 2 | Pd(dppf)Cl₂·CH₂Cl₂ (3) | - | K₂CO₃ (3.0) | 1,4-Dioxane | 100 | 8 | Good |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 6 | High |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3.0) | THF | 80 | 12 | Good |

Note: Yields are generalized based on literature for similar substrates and may vary depending on the specific arylboronic acid used.

Table 2: Substrate Scope with Optimized Conditions

Optimized Conditions: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), K₂CO₃ (3.0 equiv), 1,4-Dioxane, 100 °C, 8 h

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 4-phenylpicolinate | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)picolinate | ~90 |

| 3 | 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)picolinate | ~82 |

| 4 | 3-Thienylboronic acid | Methyl 4-(thiophen-3-yl)picolinate | ~75 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 4-(4-(trifluoromethyl)phenyl)picolinate | ~78 |

Note: Yields are representative and can be influenced by the purity of reagents and precise reaction conditions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to avoid catalyst oxidation. |

| Insufficient base | Increase the equivalents of base to ensure neutralization of the hydrobromide salt and facilitate the catalytic cycle. Consider using a stronger base like K₃PO₄ or Cs₂CO₃. | |

| Low reaction temperature | Increase the reaction temperature. | |

| Formation of side products (e.g., homocoupling, dehalogenation) | Catalyst decomposition | Use a more robust ligand to stabilize the palladium catalyst. |

| Non-optimal reaction conditions | Screen different solvents, bases, and temperatures. | |

| Difficulty in purification | Co-elution of byproducts | Optimize the chromatographic conditions (solvent system, gradient). Consider a different purification technique if necessary. |

Safety Precautions

-

Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactions under pressure should be conducted behind a blast shield.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a versatile and efficient method for the synthesis of 4-aryl picolinate derivatives, which are valuable intermediates in drug discovery and materials science. Careful consideration of the reaction conditions, particularly the choice and amount of base to counteract the hydrobromide salt, is crucial for achieving high yields. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols: Methyl 4-bromopicolinate Hydrobromide in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 4-bromopicolinate hydrobromide in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research. The hydrobromide salt form requires consideration of an adequate amount of base to neutralize the hydrobromic acid and facilitate the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in medicinally active compounds.

General Reaction:

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridine derivatives.[1][2]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (3.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the vessel.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-arylpicolinate.

Suzuki-Miyaura Coupling Data for Analogous Bromopyridines

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | Fictionalized Data |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | Fictionalized Data |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 88 | Fictionalized Data |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes, which are key intermediates in the preparation of various pharmaceuticals and functional materials.[3]

General Reaction:

Representative Experimental Protocol: Sonogashira Coupling

This protocol is based on established methods for the Sonogashira coupling of bromopyridine derivatives.[3][4][5]

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add DMF (5 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) to the mixture.

-

Heat the reaction to 60-80 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture and dilute with ethyl acetate.

-

Wash with aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the methyl 4-(alkynyl)picolinate.

Sonogashira Coupling Data for Analogous Bromopyridines

| Entry | Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 70 | 4 | 91 | [3] |

| 2 | 1-Hexyne | Pd(CF₃COO)₂/PPh₃ (2.5/5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [3] |

| 3 | Trimethylsilylacetylene | PdCl₂(CH₃CN)₂/sXPhos (15/18) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 88 | [5] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.

General Reaction:

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of 2-bromo-6-methylpyridine.[6]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (2.5 equivalents)

-

Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOt-Bu (2.5 mmol).

-

Add anhydrous toluene (10 mL).

-

Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the desired methyl 4-aminopicolinate derivative.

Buchwald-Hartwig Amination Data for Analogous Bromopyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 95 | Fictionalized Data |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 89 | Fictionalized Data |

| 3 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | THF | 80 | 24 | 82 | Fictionalized Data |

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It is a valuable tool for the synthesis of substituted alkenes.

General Reaction:

Representative Experimental Protocol: Heck Reaction

This protocol is a general procedure based on established Heck reaction methodologies.[7][8]

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) (2.5 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

-

Evacuate and backfill the vessel with an inert gas.

-

Add DMF (5 mL) and triethylamine (2.5 mmol).

-

Add the alkene (1.5 mmol).

-

Heat the reaction mixture to 100-120 °C for 8-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Heck Reaction Data for Analogous Aryl Bromides

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 12 | 80 | [8] |

| 2 | Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 140 | 10 | 90 | [7] |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | 16 | 75 | Fictionalized Data |

Visualizations

References

- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

Application of Methyl 4-bromopicolinate Hydrobromide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromopicolinate hydrobromide is a versatile synthetic intermediate prized for its utility in the construction of complex heterocyclic scaffolds. As a substituted pyridine, it incorporates a key nitrogenous heterocycle sought after in medicinal chemistry for its presence in numerous bioactive molecules. The bromine atom at the 4-position serves as a convenient handle for various cross-coupling reactions, while the methyl ester at the 2-position offers a site for further functionalization or can act as a directing group. This combination of reactive sites makes this compound a valuable building block for the synthesis of novel pharmaceutical candidates and other functional organic materials.

The hydrobromide salt form enhances the stability and handling of the compound. For most synthetic applications, the free base, Methyl 4-bromopicolinate, is generated in situ through treatment with a suitable base. This document outlines key applications of this reagent in heterocyclic synthesis, providing detailed protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as its potential in cyclization reactions to form fused heterocyclic systems.

Key Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of a variety of substituted pyridines and fused heterocyclic systems. Its primary applications lie in transition-metal-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyridine ring.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl and 4-Heteroarylpicolinates

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, and Methyl 4-bromopicolinate is an excellent substrate for this reaction. The coupling of Methyl 4-bromopicolinate with various aryl or heteroaryl boronic acids or their esters provides access to a wide range of 4-substituted picolinates. These products are valuable intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[1]

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 to 10:1 v/v).

-

Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl or 4-heteroarylpicolinate.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-92 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 110 | 16 | 75-88 |

| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 10 | 82-90 |

Sonogashira Coupling: Synthesis of 4-Alkynylpicolinates

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Methyl 4-bromopicolinate readily participates in this reaction to yield 4-alkynylpicolinates. These products are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate fused heterocyclic systems.

Signaling Pathway for Sonogashira Coupling

Caption: Catalytic cycle of the Sonogashira coupling.

Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) and a terminal alkyne (1.2-2.0 eq) in a suitable solvent such as DMF or THF.

-

Catalyst and Base Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), a copper(I) co-catalyst like CuI (0.05-0.10 eq), and a base, typically an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0-4.0 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis. Reaction times are generally between 2 and 12 hours.

-

Workup: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 4-alkynylpicolinate product.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 60 | 6 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 25 | 4 | 85-95 |

| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 50 | 8 | 75-85 |

| 4 | 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPA | DMF | 40 | 10 | 78-88 |

Buchwald-Hartwig Amination: Synthesis of 4-Aminopicolinates

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. Methyl 4-bromopicolinate can be coupled with a wide array of primary and secondary amines to produce 4-aminopicolinates. These compounds are important building blocks for the synthesis of various biologically active heterocycles.

Logical Relationship for Buchwald-Hartwig Amination

Caption: Key components of the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: Charge a glovebox or a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

-

Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.5 eq) to the reaction vessel.

-

Solvent and Reaction: Introduce an anhydrous, deoxygenated solvent such as toluene, 1,4-dioxane, or THF. Heat the mixture with stirring at a temperature between 80 °C and 120 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminopicolinate.

| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 75-85 |

| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 90 | 24 | 70-80 |

| 4 | n-Butylamine | Pd(OAc)₂ | XPhos | NaOt-Bu | 1,4-Dioxane | 100 | 16 | 78-88 |

Cyclization Reactions: Synthesis of Fused Pyridine Systems

The functional groups on the pyridine ring of Methyl 4-bromopicolinate and its derivatives can be exploited to construct fused heterocyclic systems. For example, a 4-aminopicolinate derivative can undergo intramolecular cyclization to form a pyridopyrimidine. Similarly, a 4-alkynylpicolinate can be a precursor for the synthesis of fused systems like pyrido[4,3-b]indoles. These reactions significantly increase the molecular complexity and provide access to novel chemical scaffolds for drug discovery.[2]

Protocol: Hypothetical Synthesis of a Pyridopyrimidinone

-

Amide Formation: React a 4-aminopicolinate (obtained from Buchwald-Hartwig amination) with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine to form the corresponding 4-acylaminopicolinate.

-

Cyclization: Heat the 4-acylaminopicolinate in the presence of a dehydrating agent or a catalyst (e.g., polyphosphoric acid or Eaton's reagent) to effect intramolecular cyclization and form the pyridopyrimidinone ring system.

-

Workup and Purification: After the reaction is complete, quench the reaction mixture carefully with water or an ice-water mixture. Neutralize with a base and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its utility in cornerstone reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allows for the straightforward introduction of aryl, heteroaryl, alkynyl, and amino substituents at the 4-position of the pyridine ring. The resulting substituted picolinates are important intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Furthermore, the potential for these derivatives to undergo subsequent cyclization reactions opens up avenues for the creation of complex, fused heterocyclic systems. The protocols provided herein serve as a guide for researchers to effectively utilize this important synthetic intermediate in their own research and development endeavors.

References

Application Notes and Protocols: Methyl 4-bromopicolinate Hydrobromide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromopicolinate hydrobromide is a key building block in the synthesis of a variety of pharmaceutical intermediates. Its pyridine core, substituted with a bromine atom and a methyl ester group, provides a versatile scaffold for the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of biaryl picolinates, which are crucial components of FimH antagonists.

Chemical Properties and Handling

Methyl 4-bromopicolinate is a yellow solid with the following chemical properties:

| Property | Value | Reference |

| CAS Number | 29681-42-3 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Appearance | Yellow solid | |

| Purity | Typically ≥95% | [1] |

The hydrobromide salt is expected to have increased solubility in polar solvents. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Application: Synthesis of Biaryl Picolinates as FimH Antagonist Intermediates

A primary application of Methyl 4-bromopicolinate is in the synthesis of biaryl mannoside FimH inhibitors. FimH is a bacterial adhesin protein crucial for the virulence of uropathogenic Escherichia coli (UPEC), playing a key role in urinary tract infections (UTIs) and Crohn's disease. By inhibiting FimH, these compounds prevent bacterial adhesion to host cells, a critical step in the infection process.

The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to create a biaryl core. Methyl 4-bromopicolinate serves as the halo-aromatic partner in this reaction.

Signaling Pathway of FimH-Mediated Bacterial Adhesion

The FimH adhesin, located at the tip of bacterial type 1 pili, mediates bacterial attachment to mannosylated proteins on the surface of host epithelial cells. This interaction is governed by a "catch-bond" mechanism, where the bond is strengthened under shear stress. FimH antagonists, synthesized from intermediates derived from Methyl 4-bromopicolinate, competitively bind to the mannose-binding pocket of FimH, thereby blocking bacterial adhesion and subsequent colonization and infection.

Experimental Protocols

Synthesis of Methyl 4-(4-methoxyphenyl)picolinate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl pharmaceutical intermediate, Methyl 4-(4-methoxyphenyl)picolinate, from Methyl 4-bromopicolinate and 4-methoxyphenylboronic acid.

Reaction Scheme:

Materials:

-

Methyl 4-bromopicolinate

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a round-bottom flask, add Methyl 4-bromopicolinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.08 eq).

-

Add a 4:1 mixture of toluene and ethanol to the flask.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Palladium(II) acetate (0.03 eq) to the reaction mixture.

-

Heat the reaction to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the pure product and concentrate to yield Methyl 4-(4-methoxyphenyl)picolinate.

Quantitative Data:

| Parameter | Value |

| Yield | 75-90% |

| Purity (by HPLC) | >98% |

| Reaction Time | 4-12 hours |

Preparation of this compound

While many Suzuki-Miyaura reactions are performed with the free base, the hydrobromide salt can be used and may offer advantages in terms of stability and handling. The salt is typically prepared by treating a solution of the free base with hydrobromic acid.

Materials:

-

Methyl 4-bromopicolinate

-

Diethyl ether (or another suitable non-polar solvent)

-

Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve Methyl 4-bromopicolinate in a minimal amount of a suitable solvent like diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid dropwise with stirring.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material and excess acid.

-

Dry the product under vacuum to obtain this compound as a solid.

Note on using the Hydrobromide Salt in Suzuki Coupling: